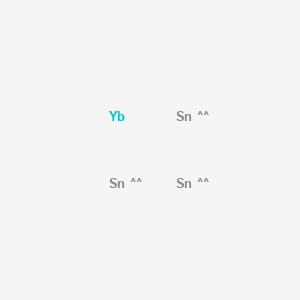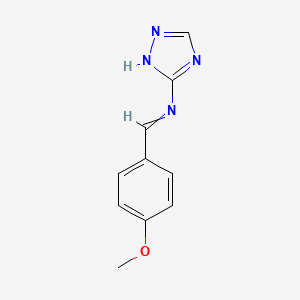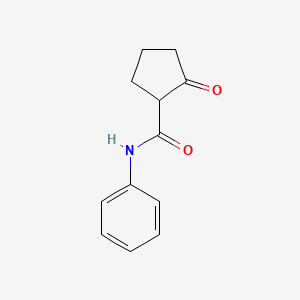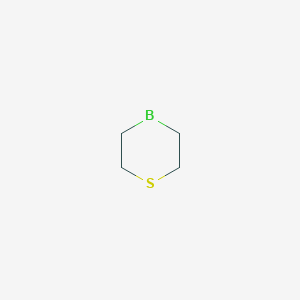
1,4-Thiaborinan-4-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Thiaborinan-4-yl is a heterocyclic compound containing both sulfur and boron atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Thiaborinan-4-yl typically involves the reaction of boron-containing precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron halides reacting with thiols or sulfides. The reaction conditions often require a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Thiaborinan-4-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or boranes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the ring structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under conditions that may include the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Thiaborinan-4-yl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors .
Wirkmechanismus
The mechanism of action of 1,4-Thiaborinan-4-yl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt cellular processes by interacting with enzymes or receptors. The exact pathways can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Thiazinan-4-yl
- 1,4-Telluraborine
- 1,4-Thiopyran-4-yl
Uniqueness
1,4-Thiaborinan-4-yl is unique due to the presence of both sulfur and boron in its ring structure, which imparts distinct chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
4704-67-0 |
|---|---|
Molekularformel |
C4H8BS |
Molekulargewicht |
98.99 g/mol |
InChI |
InChI=1S/C4H8BS/c1-3-6-4-2-5-1/h1-4H2 |
InChI-Schlüssel |
NUVLHOUVKTXUSE-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1CCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
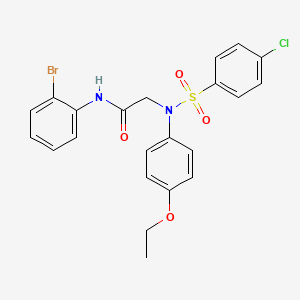
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
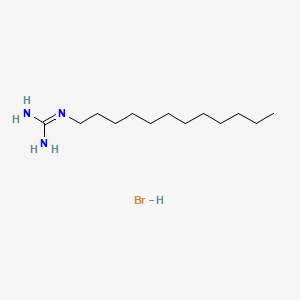
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)

